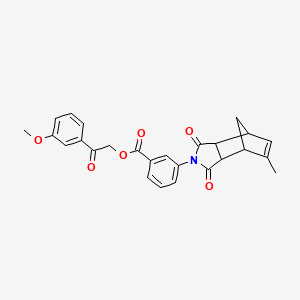![molecular formula C26H26Cl2N2OS B12475742 N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzamide](/img/structure/B12475742.png)
N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core, a sulfanyl group, and a dihydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Formation of the 2,6-dichlorobenzyl sulfanyl intermediate: This step involves the reaction of 2,6-dichlorobenzyl chloride with a suitable thiol compound under basic conditions.
Synthesis of the dihydroisoquinoline intermediate: This involves the reduction of isoquinoline derivatives using reducing agents such as sodium borohydride.
Coupling of intermediates: The final step involves coupling the 2,6-dichlorobenzyl sulfanyl intermediate with the dihydroisoquinoline intermediate in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, palladium on carbon (Pd/C).
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Properties
Molecular Formula |
C26H26Cl2N2OS |
|---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
N-[2-[(2,6-dichlorophenyl)methylsulfanyl]ethyl]-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C26H26Cl2N2OS/c27-24-6-3-7-25(28)23(24)18-32-15-13-29-26(31)21-10-8-19(9-11-21)16-30-14-12-20-4-1-2-5-22(20)17-30/h1-11H,12-18H2,(H,29,31) |
InChI Key |
KBTNNRFXVJTXHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)NCCSCC4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


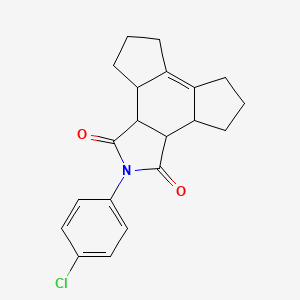
![1-(1-Benzylpiperidin-4-yl)-4-(bicyclo[2.2.1]hept-2-yl)piperazine](/img/structure/B12475665.png)

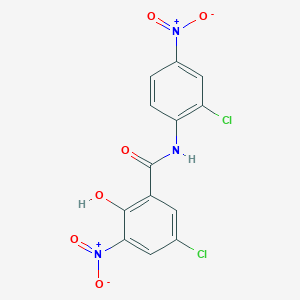
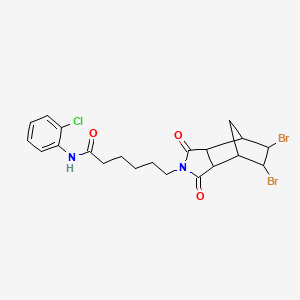

![4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]-N-(furan-2-ylmethyl)benzamide](/img/structure/B12475699.png)
![5-[5-(2,2-Dicyanoethenyl)furan-2-yl]-2-methylbenzoic acid](/img/structure/B12475702.png)
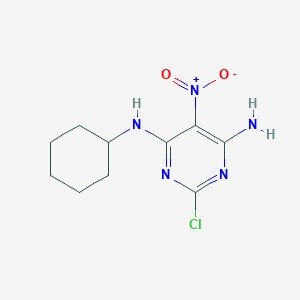
![(4-Methylpiperazin-1-yl)[4-(morpholin-4-ylmethyl)phenyl]methanone](/img/structure/B12475711.png)
![4-Tert-butyl-N-{2-methyl-5-oxo-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide](/img/structure/B12475713.png)
![2-[(4-butoxyphenyl)sulfonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B12475724.png)
